![molecular formula C18H17N3O2 B10952175 (6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10952175.png)
(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound with a unique structure that combines an isoxazole ring with a pyridine ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the introduction of the pyridine ring, and the attachment of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the scalability and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole-pyridine derivatives and pyrrolidine-containing molecules. Examples include:
- 2,2’-Bipyridyl
- 4,4’-Dimethyl-2,2’-dipyridyl
- 6,6’-Dimethyl-2,2’-dipyridyl
Uniqueness
What sets (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(1-PYRROLIDINYL)METHANONE apart is its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H17N3O2/c1-12-11-14(18(22)21-9-5-6-10-21)15-16(20-23-17(15)19-12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
RVMHVAORTLRJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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